1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine
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Overview
Description
1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine is a pyridine-based piperazine derivative with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine derivatives.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form piperazine derivatives.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: This method involves the cycloaddition of alkynes bearing amino groups to form piperazine derivatives.
Chemical Reactions Analysis
1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups.
Major products formed from these reactions include various substituted piperazine derivatives and complex heterocyclic compounds.
Scientific Research Applications
1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and exhibit comparable reactivity and biological activities.
Pyridine derivatives: These compounds contain a pyridine ring and are known for their diverse chemical and biological properties.
Piperazine derivatives: These compounds have a piperazine ring and are widely used in pharmaceuticals and other applications.
The uniqueness of this compound lies in its specific combination of a pyridine ring with a piperazine moiety, which imparts distinct reactivity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-(5-ethenyl-3-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C14H21N3/c1-4-13-10-12(3)14(15-11-13)17-8-6-16(5-2)7-9-17/h4,10-11H,1,5-9H2,2-3H3 |
InChI Key |
UTFRDVWVQFOFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2C)C=C |
Origin of Product |
United States |
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